BROMO PROPOINIC ACID

Descripción general

Descripción

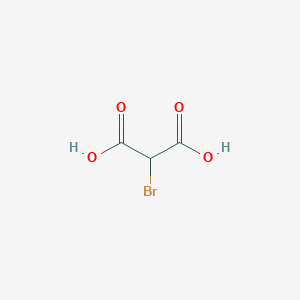

BROMO PROPOINIC ACID, also known as bromomalonic acid, is a derivative of malonic acid where one of the hydrogen atoms on the methylene group is replaced by a bromine atom. This compound is of significant interest in organic synthesis due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

BROMO PROPOINIC ACID, can be synthesized through the bromination of malonic acid or its esters. A common method involves the reaction of malonic acid with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically proceeds under mild conditions, with the bromine substituting one of the hydrogen atoms on the methylene group.

Industrial Production Methods

Industrial production of propanedioic acid, bromo-, often involves the bromination of diethyl malonate. This process is carried out in large-scale reactors where diethyl malonate is treated with bromine in the presence of a suitable catalyst. The reaction is carefully controlled to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

BROMO PROPOINIC ACID, undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form hydroxy derivatives.

Reduction Reactions: The compound can be reduced to malonic acid using reducing agents like zinc and hydrochloric acid.

Decarboxylation Reactions: Under thermal conditions, propanedioic acid, bromo-, can lose a carbon dioxide molecule to form bromoacetic acid.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.

Reduction: Zinc powder and hydrochloric acid.

Decarboxylation: Heating the compound to temperatures above 100°C.

Major Products

Substitution: Hydroxy derivatives.

Reduction: Malonic acid.

Decarboxylation: Bromoacetic acid.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Starting Material : 3-Bromopropionic acid is widely utilized as a starting material for synthesizing various derivatives such as esters, acid halides, and amides. It serves as a key intermediate in the production of complex organic molecules.

Synthetic Routes :

- Alkylation Reactions : It acts as an alkylating agent in reactions with nucleophilic compounds, facilitating the formation of new carbon-carbon bonds.

- Cyclization Reactions : The compound can be involved in cyclization reactions to form heterocyclic compounds, which are critical in pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Alkylation | 3-Bromopropionic acid + Cysteine | S-Carboxyethylcysteine |

| Cyclization | 3-Bromopropionic acid + 4-Hydroxybenzaldehyde | 3-(4-Hydroxymethylphenoxy)propionic acid |

Biological Research

Metabolic Pathways and Enzyme Inhibition : In biological studies, 3-bromopropionic acid is used to investigate metabolic pathways and enzyme inhibition mechanisms. It can modify protein structures by targeting thiol groups in cysteine residues, affecting enzyme activity .

Potential Anticancer Agent : Research indicates that 3-bromopropionic acid and its analogs may exhibit anticancer properties by upregulating specific gene expressions associated with tumor suppression.

Medical Applications

Pharmaceutical Development : The compound is being explored for its potential use in developing pharmaceuticals. Its ability to act as a quaternization agent in biosensors enhances its applicability in diagnostic technologies.

Diagnostics : A notable application includes its use in urine analysis for detecting exposure levels in occupational health studies. Methods have been developed for accurately measuring 3-bromopropionic acid levels using gas chromatography-mass spectrometry (GC-MS), demonstrating high recovery rates and precision .

Industrial Applications

Agrochemicals Production : In the agricultural sector, 3-bromopropionic acid is employed in the synthesis of pesticides and herbicides. Its reactivity allows for the development of compounds that can effectively control pests while minimizing environmental impact.

Case Study 1: Use in Enzyme Inhibition Research

A study examined the efficacy of 3-bromopropionic acid as an alternative to iodoacetic acid for protecting protein thiol groups. The findings revealed that while iodoacetic acid led to cyclization reactions, 3-bromopropionic acid did not undergo such transformations, highlighting its unique properties and potential applications in biochemical research .

Case Study 2: Occupational Exposure Monitoring

Research conducted by the CDC developed analytical methods for detecting 3-bromopropionic acid in urine samples from non-exposed individuals. The study achieved a recovery rate of 95%, demonstrating the compound's utility in monitoring occupational exposure to chemicals .

Mecanismo De Acción

The mechanism of action of propanedioic acid, bromo-, involves its reactivity as a brominated compound. The bromine atom makes the methylene group more reactive, facilitating nucleophilic substitution reactions. The compound can also undergo decarboxylation, where the carboxyl group is removed as carbon dioxide, leaving behind a more reactive intermediate.

Comparación Con Compuestos Similares

Similar Compounds

Malonic Acid: The parent compound of propanedioic acid, bromo-, without the bromine substitution.

Diethyl Malonate: The diethyl ester of malonic acid, commonly used in organic synthesis.

Bromoacetic Acid: A simpler brominated carboxylic acid.

Uniqueness

BROMO PROPOINIC ACID, is unique due to the presence of the bromine atom, which significantly alters its reactivity compared to malonic acid

Actividad Biológica

Bromo propionic acid, specifically 3-bromopropionic acid (also known as β-bromopropionic acid), is a compound with significant biological activity and various applications in pharmaceuticals and agricultural chemicals. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBrO

- Molecular Weight : 152.975 g/mol

- CAS Number : 590-92-1

Mechanisms of Biological Activity

Bromo propionic acid exhibits several biological activities primarily due to its bromine substituent, which enhances its reactivity and interaction with biological molecules.

- Neurotoxicity : Research indicates that bromo propionic acid can lead to neurotoxic effects, including ataxia and muscle weakness in animal models. These effects are attributed to its ability to disrupt neurotransmitter systems and induce degenerative changes in the brain .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its derivatives have been studied for their efficacy against various pathogens, making it a candidate for developing new antibiotics .

- Metabolic Effects : Bromo propionic acid can interfere with metabolic pathways, particularly those involving fatty acid metabolism. It has been linked to increased oxidative stress and altered lipid profiles in experimental models .

Case Study 1: Neurotoxic Effects in Rodents

A study conducted on rats demonstrated that administration of 3-bromopropionic acid resulted in significant neurological impairments, including:

- Ataxia

- Changes in sodium levels

- Muscle weakness

These symptoms were observed after short-term exposure (2-3 days), indicating acute toxicity .

Case Study 2: Antimicrobial Efficacy

In vitro studies have assessed the antimicrobial properties of bromo propionic acid against various bacterial strains. Results indicated:

- Effective inhibition of growth in Gram-positive bacteria.

- Potential as a lead compound for developing new antimicrobial agents.

This study highlights the importance of bromo propionic acid in pharmaceutical applications .

Data Table: Biological Activities of Bromo Propionic Acid

Synthesis and Applications

Bromo propionic acid is synthesized primarily through the bromination of propionic acid or via the reaction of acrylic acid with hydrogen bromide. Its applications extend beyond pharmaceuticals; it is also used in producing pesticides and herbicides due to its reactive nature .

Propiedades

IUPAC Name |

2-bromopropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZOUUJVGADJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334777 | |

| Record name | Propanedioic acid, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-31-7 | |

| Record name | Propanedioic acid, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 600-31-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.